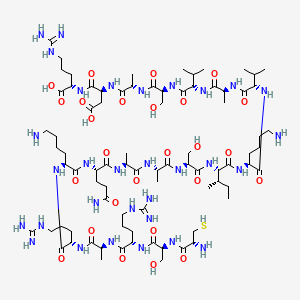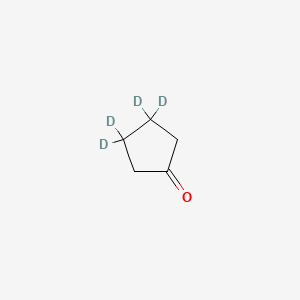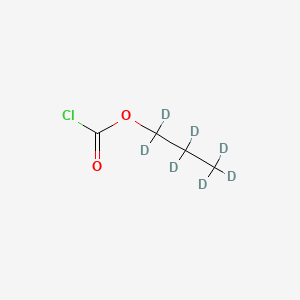
Co(NH3)4 Ascorbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Co(NH3)4 Ascorbate is a coordination compound consisting of a central cobalt ion coordinated to four ammonia molecules and one ascorbate ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of the Co(NH3)4 Ascorbate typically involves the reaction of cobalt salts with ammonia and ascorbic acid. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of ammonia to form the tetrammine complex. Ascorbic acid is then added to the solution, resulting in the formation of the this compound. The reaction is usually carried out at room temperature and under an inert atmosphere to prevent oxidation of the cobalt ion .
Industrial Production Methods
Industrial production of the this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The complex is typically purified by crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
The Co(NH3)4 Ascorbate undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions and may require specific pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes .
Wissenschaftliche Forschungsanwendungen
The Co(NH3)4 Ascorbate has several scientific research applications:
Wirkmechanismus
The mechanism by which the Co(NH3)4 Ascorbate exerts its effects involves the coordination of the cobalt ion with the ligands, which influences its redox properties and reactivity. The ascorbate ion acts as a reducing agent, stabilizing the cobalt ion in lower oxidation states. The molecular targets and pathways involved in its action include interactions with other metal ions, proteins, and enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt-ethylenediamine complexes: These complexes have similar coordination environments but different ligands.
Cobalt-triethanolamine complexes: These complexes involve triethanolamine as the ligand and have different chemical properties.
Uniqueness
The Co(NH3)4 Ascorbate is unique due to the presence of the ascorbate ion, which imparts distinct redox properties and potential biological activity. This makes it particularly interesting for research in redox chemistry and potential medical applications .
Eigenschaften
CAS-Nummer |
111619-00-2 |
|---|---|
Molekularformel |
C6H19Cl2CoN4O6 |
Molekulargewicht |
373.073 |
IUPAC-Name |
azane;cobalt(3+);2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-olate;dichloride |
InChI |
InChI=1S/C6H8O6.2ClH.Co.4H3N/c7-1-2(8)5-3(9)4(10)6(11)12-5;;;;;;;/h2,5,7-10H,1H2;2*1H;;4*1H3/q;;;+3;;;;/p-3 |
InChI-Schlüssel |
DWCYLODLRRBEKE-UHFFFAOYSA-K |
SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.N.N.N.N.[Cl-].[Cl-].[Co+3] |
Synonyme |
cobalt-tetrammine-ascorbate complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-3-methylimidazo[1,5-a]pyridine](/img/structure/B569981.png)
![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)







![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)

![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
